(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the phenylprop-2-enoate group. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the reaction of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may exert its effects through pathways such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- 2-Fluorodeschloroketamine
Uniqueness
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring and a phenylprop-2-enoate moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C27H22O7 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H22O7/c1-30-21-16-24(32-3)23(31-2)13-18(21)14-25-27(29)20-11-10-19(15-22(20)34-25)33-26(28)12-9-17-7-5-4-6-8-17/h4-16H,1-3H3/b12-9+,25-14- |
InChI Key |
BMMJPYGRUQMBNL-JVUHKYLGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.